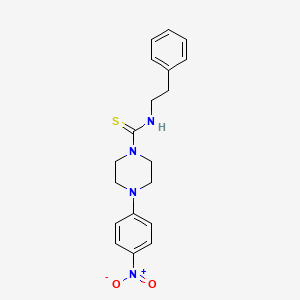![molecular formula C18H24Cl2N2O B14929771 3,4-dichloro-N'-[4-(2-methylbutan-2-yl)cyclohexylidene]benzohydrazide](/img/structure/B14929771.png)
3,4-dichloro-N'-[4-(2-methylbutan-2-yl)cyclohexylidene]benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dichloro-N’-[4-(tert-pentyl)cyclohexyliden]benzohydrazide is an organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a benzohydrazide moiety substituted with dichloro groups at the 3 and 4 positions, and a cyclohexylidene group substituted with a tert-pentyl group. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-N’-[4-(tert-pentyl)cyclohexyliden]benzohydrazide typically involves the reaction of 3,4-dichlorobenzohydrazide with 4-(tert-pentyl)cyclohexanone under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
化学反応の分析
Types of Reactions
3,4-Dichloro-N’-[4-(tert-pentyl)cyclohexyliden]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The dichloro groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
3,4-Dichloro-N’-[4-(tert-pentyl)cyclohexyliden]benzohydrazide is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3,4-Dichloro-N’-[4-(tert-pentyl)cyclohexyliden]benzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved.
類似化合物との比較
Similar Compounds
- 3,4-Dichlorobenzenethiol
- 2,6-Dichloro-4-(tert-pentyl)phenol
- 3,4-Dichloro-N’-(4-((4-chlorobenzyl)oxy)-3-ethoxybenzylidene)benzohydrazide
Uniqueness
3,4-Dichloro-N’-[4-(tert-pentyl)cyclohexyliden]benzohydrazide is unique due to its specific substitution pattern and the presence of both dichloro and tert-pentyl groups, which confer distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C18H24Cl2N2O |
|---|---|
分子量 |
355.3 g/mol |
IUPAC名 |
3,4-dichloro-N-[[4-(2-methylbutan-2-yl)cyclohexylidene]amino]benzamide |
InChI |
InChI=1S/C18H24Cl2N2O/c1-4-18(2,3)13-6-8-14(9-7-13)21-22-17(23)12-5-10-15(19)16(20)11-12/h5,10-11,13H,4,6-9H2,1-3H3,(H,22,23) |
InChIキー |
HYHDQAUDPQDROY-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C)C1CCC(=NNC(=O)C2=CC(=C(C=C2)Cl)Cl)CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Bromo-5-ethyl-2-thienyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B14929691.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B14929698.png)
![4-(2-chlorophenyl)-14-methyl-16-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene](/img/structure/B14929714.png)
![1-(difluoromethyl)-N-[2-(morpholin-4-yl)-2-phenylethyl]-1H-pyrazole-4-sulfonamide](/img/structure/B14929732.png)
![3-(4-fluorophenyl)-N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B14929735.png)
![6-amino-4-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]-3-(furan-2-yl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B14929743.png)
![6-bromo-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14929745.png)
![N-[2-(5-methyl-1H-indol-3-yl)ethyl]butanamide](/img/structure/B14929750.png)
![N'-[(1E)-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethylidene]-5-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B14929752.png)
![11-methyl-4-[5-[(5-methyl-2-propan-2-ylphenoxy)methyl]furan-2-yl]-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B14929763.png)
![ethyl 2-{[(4,5-dimethyl-1,2-oxazol-3-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B14929776.png)
![1-ethyl-3,5-dimethyl-N-[2-(pyrrolidin-1-yl)benzyl]-1H-pyrazole-4-sulfonamide](/img/structure/B14929788.png)
![1-ethyl-3,5-dimethyl-N-[2-(3-methylpiperidin-1-yl)benzyl]-1H-pyrazole-4-sulfonamide](/img/structure/B14929793.png)

